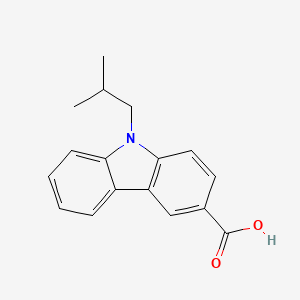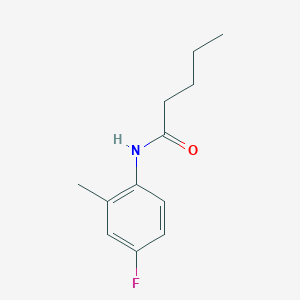
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as DICTU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DICTU is a thiourea derivative that has been synthesized through a multi-step process involving the reaction of indene-5-carboxylic acid with 4-methylcoumarin-7-carboxylic acid, followed by the addition of thiosemicarbazide and subsequent cyclization.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and neurodegeneration. Specifically, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the reduction of oxidative stress in animal models of neurodegenerative diseases. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is its poor solubility in water, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One area of interest is the development of more potent and selective derivatives of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea that can be used in cancer therapy and neuroprotection. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea and its potential therapeutic targets. Finally, studies are needed to determine the optimal dosing and administration of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in preclinical and clinical settings.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have potential applications in scientific research, particularly in the areas of cancer therapy and neuroprotection. Studies have demonstrated that N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-methyl-2-oxochromen-7-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-9-19(23)24-18-11-16(7-8-17(12)18)22-20(25)21-15-6-5-13-3-2-4-14(13)10-15/h5-11H,2-4H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHATXHFTPGFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[(2-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4645070.png)
![methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate](/img/structure/B4645078.png)
![4-[4-(2-propyn-1-yloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B4645083.png)
![4-({[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4645089.png)
![5,5-dimethyl-3-[4-(3-methyl-4-nitrophenoxy)butyl]-2,4-imidazolidinedione](/img/structure/B4645094.png)

![N-(5-chloro-2-methylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4645109.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-4-tert-butylbenzenesulfonohydrazide](/img/structure/B4645112.png)
![3-bromo-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4645115.png)
![5-(3-{[(2-furylmethyl)thio]methyl}-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4645139.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4645140.png)
![N-cyclopentyl-2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4645145.png)
![7-[(2-fluorobenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B4645149.png)